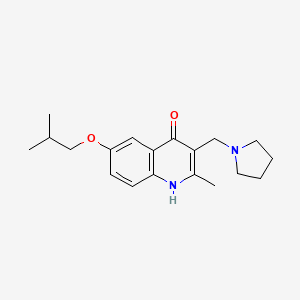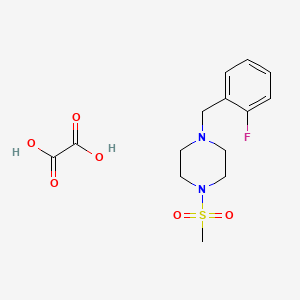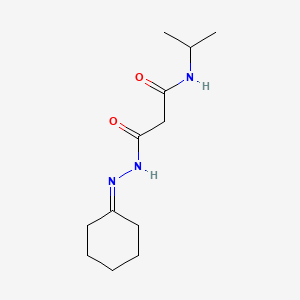![molecular formula C19H22FN3O2S B4943607 N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various B cell malignancies and autoimmune diseases.
作用机制
BTK is a key signaling molecule in the B cell receptor pathway, which is essential for B cell activation and proliferation. Upon binding of an antigen to the B cell receptor, BTK is activated and initiates a cascade of downstream signaling events that ultimately lead to B cell activation and proliferation. N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide inhibits BTK by binding to the active site of the enzyme and preventing its activation. This leads to decreased downstream signaling and ultimately decreased B cell activation and proliferation.
Biochemical and physiological effects:
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been shown to have several biochemical and physiological effects in preclinical models. Inhibition of BTK leads to decreased B cell activation and proliferation, as well as decreased production of pro-inflammatory cytokines. This results in decreased tumor growth and improved disease symptoms in models of B cell malignancies and autoimmune diseases.
实验室实验的优点和局限性
One advantage of using N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide in lab experiments is its high potency and selectivity for BTK. This allows for specific inhibition of BTK without affecting other signaling pathways. Another advantage is its well-characterized mechanism of action, which allows for precise interpretation of experimental results. One limitation is its relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several potential future directions for research on N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide. One area of interest is combination therapy with other targeted agents or chemotherapy drugs, which may enhance its antitumor activity. Another area of interest is the potential use of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide in autoimmune diseases beyond rheumatoid arthritis and lupus, such as multiple sclerosis and type 1 diabetes. Additionally, further investigation into the pharmacokinetics and pharmacodynamics of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide may lead to improved dosing regimens and clinical efficacy.
合成方法
The synthesis of N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, starting from commercially available starting materials. The key intermediate is a piperidine derivative, which is then coupled with a thiazole derivative and a fluoroaryl derivative to form the final product. The synthesis has been optimized for high yield and purity, and is amenable to large-scale production.
科学研究应用
N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B cell malignancies and autoimmune diseases. In vitro studies have shown that N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide inhibits BTK with high potency and selectivity, leading to decreased B cell activation and proliferation. In vivo studies have demonstrated that N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide has significant antitumor activity in models of chronic lymphocytic leukemia and mantle cell lymphoma, and can also ameliorate autoimmune disease symptoms in models of rheumatoid arthritis and lupus.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c20-16-4-1-15(2-5-16)11-22-18(24)6-3-14-7-9-23(10-8-14)19(25)17-12-21-13-26-17/h1-2,4-5,12-14H,3,6-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMWTUJRPJHICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CC=C(C=C2)F)C(=O)C3=CN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-3-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)

![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4943555.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)



![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)


![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
